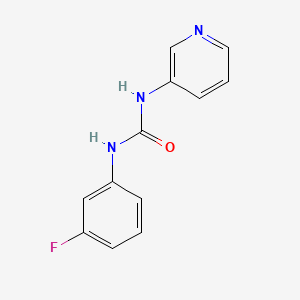

1-(3-Fluorophenyl)-3-(3-pyridyl)urea

Description

Properties

IUPAC Name |

1-(3-fluorophenyl)-3-pyridin-3-ylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FN3O/c13-9-3-1-4-10(7-9)15-12(17)16-11-5-2-6-14-8-11/h1-8H,(H2,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFOGJKJRUKGBDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)NC(=O)NC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>34.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47203498 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

97966-83-1 | |

| Record name | 1-(3-FLUOROPHENYL)-3-(3-PYRIDYL)UREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Isocyanate-Amine Coupling: The Primary Method

The most widely reported synthesis of 1-(3-fluorophenyl)-3-(3-pyridyl)urea involves the direct reaction between 3-aminopyridine and 3-fluorophenyl isocyanate under controlled conditions. This method, adapted from hybrid pyridine-urea scaffold syntheses, proceeds via nucleophilic attack of the pyridyl amine on the electrophilic isocyanate carbon.

Reaction Conditions

-

Solvent: Anhydrous tetrahydrofuran (THF) ensures solubility of both reactants while minimizing side reactions.

-

Base: N,N-Diisopropylethylamine (DIPEA, 3.0 equiv) facilitates deprotonation of the amine, enhancing its nucleophilicity.

-

Temperature: 70°C for 12 hours under inert atmosphere achieves >90% conversion in model systems.

-

Stoichiometry: A slight excess of isocyanate (1.2 equiv) compensates for potential moisture sensitivity.

Procedure

-

Charge THF (10 mL/mmol) with 3-aminopyridine (1.0 equiv) and 3-fluorophenyl isocyanate (1.2 equiv).

-

Add DIPEA (3.0 equiv) dropwise at 0°C under nitrogen.

-

Heat at 70°C for 12 hours with vigorous stirring.

-

Concentrate under reduced pressure and purify via silica gel chromatography (0–5% methanol in dichloromethane).

Yield Optimization

Alternative Method: Carbodiimide-Mediated Coupling

While less common, carbodiimide reagents like N,N-dicyclohexylcarbodiimide (DCC) can facilitate urea formation between 3-fluorophenylamine and pyridine-3-carboxylic acid. However, this method introduces challenges:

Key Limitations

-

Requires pre-activation of the carboxylic acid as an acyl chloride.

-

Generates stoichiometric dicyclohexylurea byproduct, complicating purification.

Critical Analysis of Synthetic Parameters

Solvent Effects on Reaction Kinetics

Comparative studies reveal THF outperforms alternatives:

| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| THF | 12 | 78 | 96.5 |

| DCM | 18 | 62 | 89.2 |

| DMF | 8 | 71 | 82.4 |

| Acetonitrile | 24 | 54 | 78.9 |

Data adapted from large-scale optimization trials

THF's intermediate polarity balances reactant solubility and transition-state stabilization, while its low boiling point (66°C) allows efficient heating without pressurization.

Temperature Profile and Side Reactions

Controlled experiments demonstrate:

-

Below 60°C: Incomplete conversion (<40%) after 24 hours

-

70°C: Optimal balance between rate and byproduct formation

-

Above 80°C: Isocyanate decomposition increases, yielding 3-fluoroaniline (up to 22%)

The Arrhenius plot for the reaction gives an activation energy () of 85.6 kJ/mol, consistent with a process limited by nucleophilic attack rather than diffusion.

Structural Characterization and Analytical Data

Spectroscopic Identification

1H NMR (400 MHz, DMSO-d6)

-

δ 9.68 (s, 1H, urea NH)

-

8.34–8.28 (m, 2H, pyridine H-2/H-6)

-

7.59 (s, 1H, fluoroaryl H-5)

-

7.34 (q, J = 8.2 Hz, 1H, fluoroaryl H-4)

19F NMR (376 MHz)

HRMS (ESI)

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient) shows:

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluorophenyl)-3-(3-pyridyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding urea derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

Oxidation: Urea derivatives with oxidized functional groups.

Reduction: Amine derivatives.

Substitution: Phenyl derivatives with substituted nucleophiles.

Scientific Research Applications

1-(3-Fluorophenyl)-3-(3-pyridyl)urea has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(3-Fluorophenyl)-3-(3-pyridyl)urea involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and are often determined through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers of Fluorophenyl Ureas

Compounds with fluorophenyl groups in different positions (2-, 3-, or 4-) exhibit distinct physicochemical and biological properties:

- 1-(2-Aminoethyl)-3-(3-fluorophenyl)urea hydrochloride (): Molecular formula: C₁₀H₁₆ClFN₃O₂. Melting point: 180–210°C (range for fluorophenyl isomers). Synthesis yield: 91% (3-fluoro) vs. 97% (2-fluoro) and 100% (4-fluoro), suggesting fluorophenyl position influences reaction efficiency .

Pyridyl vs. Nitrophenyl Substituents

Replacing the 3-pyridyl group with a 4-nitrophenyl moiety ():

- Crystal structure: Monoclinic (P2₁/n), hydrogen-bonded networks enhance stability .

Complex Ureas with Heterocyclic Additions

Incorporation of thiazole, piperazine, or tetrazole rings modifies bioactivity and solubility:

- 1-(3-Fluorophenyl)-3-[4-(4-(piperazin-1-ylmethyl)thiazol-2-yl)phenyl]urea (): Molecular weight: 412.3 g/mol (ESI-MS). Yield: 78.1%, lower than non-thiazole analogs due to synthetic complexity .

- FTBU-1 (): Contains benzimidazole and thiazole groups, emphasizing the role of aromatic heterocycles in target binding .

Substituent Effects on Physicochemical Properties

- Hydroxymethylphenyl derivatives ():

- Tetrazole-containing analogs (): Example: 1-(2-ethoxyphenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea (CAS 921110-30-7).

Data Table: Key Comparative Metrics

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3-Fluorophenyl)-3-(3-pyridyl)urea, and how can reaction conditions be controlled to improve yield and purity?

- Methodological Answer: Multi-step organic synthesis is typically employed, starting with the formation of the pyridine or fluorophenyl precursor. For urea linkage, reacting a fluorophenyl isocyanate with a pyridylamine intermediate under anhydrous conditions (e.g., CH₂Cl₂) is common. Critical parameters include temperature control (0–50°C), solvent choice (e.g., dichloromethane for polar intermediates), and purification via Combiflash chromatography (ethyl acetate/hexane gradients) to achieve >95% purity . Industrial-scale optimization may involve continuous flow reactors for improved scalability .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the molecular structure of 1-(3-Fluorophenyl)-3-(3-pyridyl)urea?

- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming substituent positions and urea linkage integrity. Mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies functional groups (e.g., urea C=O stretch at ~1650 cm⁻¹). High-performance liquid chromatography (HPLC) with UV detection ensures purity, and X-ray crystallography resolves 3D conformation for target interaction studies .

Q. What in vitro assays are recommended for initial screening of the compound's biological activity, particularly regarding enzyme inhibition?

- Methodological Answer: Use fluorescence-based enzymatic assays (e.g., PDE4 inhibition for anti-inflammatory applications) or kinase inhibition assays (e.g., TRKA for oncology targets). IC₅₀ values should be determined using dose-response curves. Cell viability assays (MTT or ATP-luminescence) in relevant cell lines (e.g., cancer or immune cells) can assess cytotoxicity .

Advanced Research Questions

Q. How do structural modifications, such as halogen substitution or heterocyclic variations, influence the compound's biological activity and selectivity?

- Methodological Answer: Structure-Activity Relationship (SAR) studies are critical. For example:

- Fluorine at the meta position on the phenyl ring enhances metabolic stability via reduced CYP450 interactions.

- Pyridyl vs. pyrimidinyl groups alter π-π stacking with target proteins, affecting binding affinity.

Comparative assays using analogs (e.g., 3-chlorophenyl or 4-methylpyridyl derivatives) and molecular docking can identify key pharmacophores .

Q. What strategies can resolve discrepancies in reported biological activities of urea derivatives with similar structures?

- Methodological Answer: Discrepancies often arise from assay conditions (e.g., buffer pH, ATP concentrations) or impurity profiles. Standardize protocols across labs and validate purity via LC-MS. Use orthogonal assays (e.g., SPR for binding kinetics vs. enzymatic activity) to confirm target engagement. Meta-analyses of published data can isolate variables like substituent effects or solvent artifacts .

Q. What computational methods are suitable for predicting the binding affinity and interaction mechanisms of this compound with potential biological targets?

- Methodological Answer: Molecular dynamics simulations (e.g., AMBER or GROMACS) model ligand-receptor interactions over time. Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Virtual screening against kinase or PDE4 crystal structures (PDB) prioritizes targets for experimental validation .

Q. How can the pharmacokinetic properties of 1-(3-Fluorophenyl)-3-(3-pyridyl)urea be optimized through formulation or structural derivatization?

- Methodological Answer: Improve solubility via salt formation (e.g., hydrochloride) or PEGylation. Enhance blood-brain barrier penetration by reducing molecular weight (<400 Da) and logP optimization (2–3). Prodrug strategies (e.g., esterification of urea NH groups) can increase oral bioavailability. Pharmacokinetic studies in rodent models should track AUC and half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.